

Application Notes and Protocols: Chelation-Controlled Addition of Organometallics to Weinreb Amides

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Compound of Interest		
Compound Name:	N-Methoxy-N-methylacetamide	
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These application notes provide a comprehensive overview and detailed protocols for the chelation-controlled addition of organometallic reagents to Weinreb amides, a cornerstone reaction in modern organic synthesis for the preparation of ketones. This method is particularly valued for its high yields and the ability to prevent over-addition to form tertiary alcohols, a common side reaction with other acylating agents. Furthermore, the use of chiral Weinreb amides allows for excellent stereocontrol, making it a powerful tool in the asymmetric synthesis of complex molecules and active pharmaceutical ingredients.

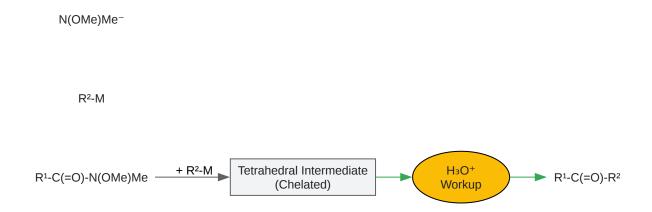
Introduction

The Weinreb-Nahm ketone synthesis, first reported in 1981, involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium reagent.[1][2] The success of this reaction lies in the formation of a stable, five-membered chelated tetrahedral intermediate.[3][4] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition of the organometallic reagent that plagues reactions with esters or acid chlorides.[1][5] The versatility of this reaction is demonstrated by its tolerance of a wide variety of functional groups and its applicability to the synthesis of complex natural products.[3]



Mechanism of Chelation Control

The key to the success of the Weinreb ketone synthesis is the formation of a stable tetrahedral intermediate, which is stabilized by chelation of the metal cation (Li⁺ or MgX⁺) by both the carbonyl oxygen and the methoxy oxygen. This chelation prevents the collapse of the intermediate and subsequent over-addition of the organometallic reagent. The ketone is only liberated upon acidic workup.



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Caption: Chelation-controlled addition to a Weinreb amide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Weinreb Amides from Carboxylic Acids

Weinreb amides are commonly prepared from carboxylic acids. A frequent method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Materials:

Carboxylic acid



- Oxalyl chloride or thionyl chloride
- N,O-dimethylhydroxylamine hydrochloride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or pyridine
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated aqueous sodium bicarbonate
- Brine

Procedure:

- To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas
 evolution ceases.
- Remove the solvent and excess oxalyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
- Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution.
- Slowly add triethylamine (2.5 equiv) or pyridine (2.5 equiv) dropwise, and stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours.
- Quench the reaction with water or saturated aqueous sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude Weinreb amide by flash column chromatography on silica gel.



Protocol 2: General Procedure for the Chelation-Controlled Addition of Grignard Reagents to Weinreb Amides

This protocol describes the general procedure for the synthesis of ketones from Weinreb amides using Grignard reagents.

Materials:

- Weinreb amide
- Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride) in THF or diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate or diethyl ether
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent and substrate.
- Add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution.
- Stir the reaction mixture at the same temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
- Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether (3 x volume of aqueous layer).



- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting ketone by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Chelation-Controlled Addition of Organolithium Reagents to Weinreb Amides

This protocol outlines the synthesis of ketones from Weinreb amides using organolithium reagents.

Materials:

- Weinreb amide
- Organolithium reagent (e.g., n-Butyllithium, Phenyllithium) in a suitable solvent (e.g., hexanes, pentane)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate or diethyl ether
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
- Add the organolithium reagent (1.1-1.3 equiv) dropwise to the stirred solution.
- Maintain the reaction at -78 °C and stir for 1-2 hours, monitoring by TLC.
- Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.



- Allow the mixture to warm to room temperature and partition between water and ethyl acetate or diethyl ether.
- Separate the layers and extract the aqueous phase with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the ketone product by flash column chromatography.

Data Presentation

The following tables summarize the yields of ketone synthesis from various Weinreb amides and organometallic reagents.

Table 1: Synthesis of Ketones from Achiral Weinreb Amides

Entry	Weinreb Amide (R¹)	Organometalli c (R²)	Product	Yield (%)
1	Phenyl	Phenylmagnesiu m bromide	Benzophenone	95
2	Phenyl	Methylmagnesiu m bromide	Acetophenone	92
3	Cyclohexyl	Phenyllithium	Cyclohexyl phenyl ketone	88
4	Benzyl	n-Butyllithium	1-Phenyl-2- hexanone	85
5	4-Methoxyphenyl	3- Fluorophenylmag nesium chloride	3-Fluoro-4'- methoxybenzoph enone	85[1]
6	N-Boc-indol-2-yl	4- Cyanophenylma gnesium bromide	2-(4- Cyanobenzoyl)- N-Boc-indole	95[1]



Table 2: Diastereoselective Addition to Chiral Weinreb Amides

The use of chiral Weinreb amides, particularly those with α - or β -stereocenters bearing a chelating group (e.g., alkoxy, amino), allows for highly diastereoselective additions.

Entry	Chiral Weinreb Amide	Organomet allic Reagent	Product	Diastereom eric Ratio (d.r.)	Yield (%)
1	(S)-α- Benzyloxy Weinreb Amide	Methylmagne sium bromide	(S)-3- Benzyloxy-2- butanone	>95:5	85
2	(R)-β-Amino Weinreb Amide	Phenylmagne sium bromide	(R)-3-Amino- 1- phenylpropan -1-one	>95:5	84[6]
3	α,β- Unsaturated Weinreb Amide with (S,S)-(+)- pseudoephed rine auxiliary	Phenyllithium	Conjugate addition product	>98:2	90[7]
4	N-Sulfinyl β- amino Weinreb amide	DIBAL-H	N-Sulfinyl β- amino aldehyde	>95:5	84
5	(S)-N-Boc- proline Weinreb amide	Benzyllithium	(S)-N-Boc-2- benzoylpyrroli dine	90:10	78

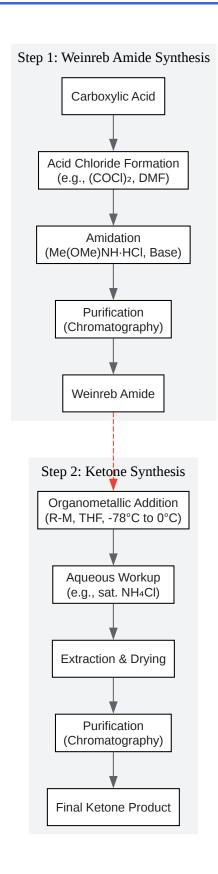
Visualizations



Experimental Workflow: From Carboxylic Acid to Ketone

The following diagram illustrates the typical experimental workflow for the synthesis of a ketone from a carboxylic acid via a Weinreb amide intermediate.





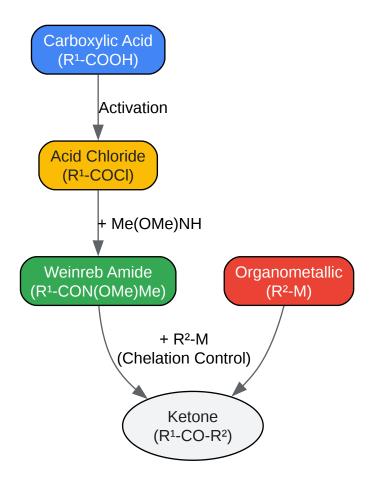
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Caption: General experimental workflow.



Logical Relationship: Reactants and Products

This diagram shows the logical relationship between the starting materials and the final ketone product in the Weinreb ketone synthesis.



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